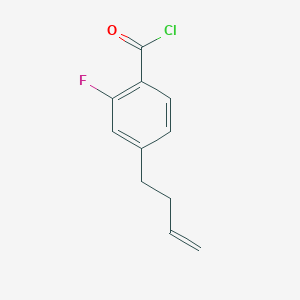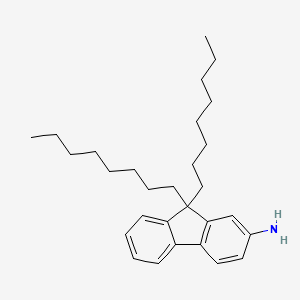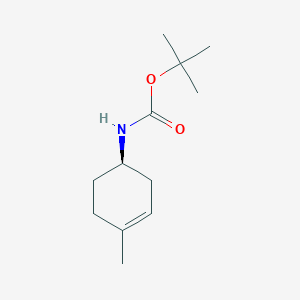
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its unique stereochemistry and its ability to act as a ligand in asymmetric synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate typically involves the reaction of (1S,2S)-1,2-diphenylethane-1,2-diamine with dimethyl sulfate in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained. The resulting product is then treated with trifluoromethanesulfonic acid to obtain the trifluoromethanesulfonate salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.
化学反应分析
Types of Reactions
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted diamines, depending on the specific reaction conditions and reagents used.
科学研究应用
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism by which (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate exerts its effects is primarily through its role as a chiral ligand. It binds to metal centers in catalytic complexes, inducing chirality and facilitating asymmetric reactions. The molecular targets and pathways involved include various metal-catalyzed processes, where the compound enhances the selectivity and efficiency of the reactions.
相似化合物的比较
Similar Compounds
(1S,2S)-1,2-Diphenylethane-1,2-diamine: A precursor to the compound, used in similar applications but lacks the dimethyl and trifluoromethanesulfonate groups.
(1R,2R)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate: The enantiomer of the compound, with similar properties but different stereochemistry.
Uniqueness
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate is unique due to its specific stereochemistry and the presence of the trifluoromethanesulfonate group, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly valuable in asymmetric synthesis and industrial applications.
属性
分子式 |
C17H21F3N2O3S |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
(1S,2S)-N',N'-dimethyl-1,2-diphenylethane-1,2-diamine;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C16H20N2.CHF3O3S/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13;2-1(3,4)8(5,6)7/h3-12,15-16H,17H2,1-2H3;(H,5,6,7)/t15-,16-;/m0./s1 |
InChI 键 |
BKFOLLPMYNVVPK-MOGJOVFKSA-N |
手性 SMILES |
CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.C(F)(F)(F)S(=O)(=O)O |
规范 SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.C(F)(F)(F)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


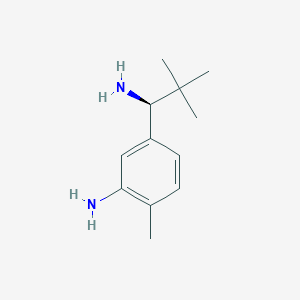
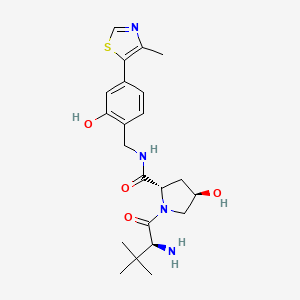
![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12840061.png)
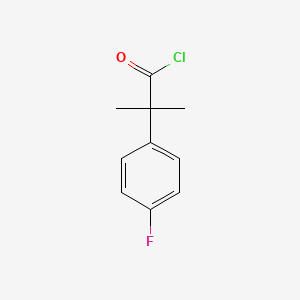

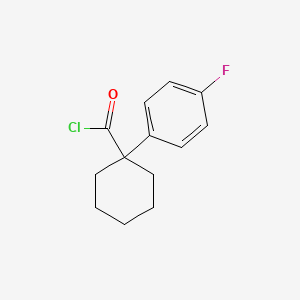
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)

